molecular formula C25H21N3O4 B4074887 4-(di-1H-indol-3-ylmethyl)-2-ethoxy-3-nitrophenol

4-(di-1H-indol-3-ylmethyl)-2-ethoxy-3-nitrophenol

Cat. No. B4074887
M. Wt: 427.5 g/mol
InChI Key: MLZYFULIQPEDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(di-1H-indol-3-ylmethyl)-2-ethoxy-3-nitrophenol, also known as C646, is a small molecule inhibitor of the histone acetyltransferase (HAT) p300/CBP. It has gained attention in the scientific community due to its potential use in cancer therapy and as a tool for studying the role of p300/CBP in various cellular processes.

Mechanism of Action

4-(di-1H-indol-3-ylmethyl)-2-ethoxy-3-nitrophenol inhibits the acetyltransferase activity of p300/CBP by binding to the catalytic domain of the enzyme. This leads to a reduction in the acetylation of histones and other proteins, which can affect gene expression and cellular functions.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in different cell types. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in immune cells, and improve memory and cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of 4-(di-1H-indol-3-ylmethyl)-2-ethoxy-3-nitrophenol is its specificity for p300/CBP, which allows for the study of the role of these enzymes in cellular processes without affecting other histone acetyltransferases. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. Additionally, the use of this compound in vivo may be limited due to its potential toxicity and lack of specificity for p300/CBP in certain tissues.

Future Directions

Future research on 4-(di-1H-indol-3-ylmethyl)-2-ethoxy-3-nitrophenol could focus on improving its solubility and stability, as well as developing more specific inhibitors of p300/CBP. Additionally, studies could investigate the potential use of this compound in combination with other cancer therapies or as a treatment for neurological disorders. The role of p300/CBP in other cellular processes, such as metabolism and immune function, could also be explored using this compound as a tool for studying the enzymes.

Scientific Research Applications

4-(di-1H-indol-3-ylmethyl)-2-ethoxy-3-nitrophenol has been used extensively in scientific research to study the role of p300/CBP in various cellular processes. It has been shown to inhibit the acetyltransferase activity of p300/CBP, leading to changes in gene expression and cellular functions. This compound has been used to study the role of p300/CBP in cancer, inflammation, and neurological disorders.

properties

IUPAC Name

4-[bis(1H-indol-3-yl)methyl]-2-ethoxy-3-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-2-32-25-22(29)12-11-17(24(25)28(30)31)23(18-13-26-20-9-5-3-7-15(18)20)19-14-27-21-10-6-4-8-16(19)21/h3-14,23,26-27,29H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZYFULIQPEDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1[N+](=O)[O-])C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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